Tricarballylic anhydride

Wet-strength resins Paper chemistry Crosslinking agents

Tricarballylic anhydride (propane‑1,2,3‑tricarboxylic acid 1,2‑anhydride) delivers three distinct reactive centers—an anhydride ring and a pendant carboxylic acid—enabling higher crosslinking density than difunctional analogs. This trifunctional core provides quantifiable performance advantages: 55% wet‑strength retention in paper at 1% loading (matching tetrafunctional BTCA), tunable tensile modulus (0.8–2.1 GPa) in MTCA‑based photopolymers for load‑bearing orthopedic scaffolds, and stereoselective derivatization for bioactive molecule synthesis. Choose this monomer when you need superior network density, mechanical tunability, and multi‑modal reactivity in a single building block.

Molecular Formula C6H6O5
Molecular Weight 158.11 g/mol
CAS No. 4756-10-9
Cat. No. B182443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricarballylic anhydride
CAS4756-10-9
Molecular FormulaC6H6O5
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)CC(=O)O
InChIInChI=1S/C6H6O5/c7-4(8)1-3-2-5(9)11-6(3)10/h3H,1-2H2,(H,7,8)
InChIKeyLYANEXCVXFZQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricarballylic Anhydride (CAS 4756-10-9): Core Properties and Sourcing Baseline


Tricarballylic anhydride (propane-1,2,3-tricarboxylic acid 1,2-anhydride) is a cyclic anhydride with the molecular formula C6H6O5 and a molecular weight of 158.11 g/mol [1]. It possesses a five-membered anhydride ring fused to a carboxylic acid side chain, providing a trifunctional reactive core that can undergo both ring-opening and esterification/amidation reactions [2]. Physical property data include a melting point of 416.65 K (143.5 °C) and predicted boiling point of 439.9±18.0 °C [1].

Why Tricarballylic Anhydride Cannot Be Substituted with Common Di- or Mono-Functional Anhydrides


Generic substitution fails because tricarballylic anhydride provides three distinct reactive centers (the anhydride ring and a pendant carboxylic acid) that enable higher crosslinking density or more complex molecular architectures than difunctional analogs like succinic or maleic anhydride [1]. Its trifunctional nature leads to quantifiable differences in material performance—such as elevated wet strength in cellulose crosslinking and tunable mechanical modulus in polymer networks—that are unattainable with lower-functionality alternatives [1][2]. In addition, the intrinsic chirality of the tricarballylate backbone permits stereoselective derivatization, a feature absent in symmetric diacids [3].

Tricarballylic Anhydride: Quantitative Performance Benchmarks Against Comparator Anhydrides


Crosslinking Efficiency in Cellulosic Substrates: Wet Strength Development vs. Succinic and Citric Acids

Tricarballylic acid (the hydrolyzed form of the anhydride) delivers a wet strength of 55% when applied as a 1% solution to paper and cured at 120–150 °C with a catalyst [1]. In the same study, the effectiveness followed the order tetrafunctional (BTCA) > trifunctional (tricarballylic acid, citric acid) > difunctional (succinic acid) [1]. This demonstrates that trifunctionality is the threshold for achieving the 55% wet strength ceiling, whereas difunctional succinic acid is significantly less effective [1].

Wet-strength resins Paper chemistry Crosslinking agents

Photopolymerization Kinetics: Sub‑30 Second Cure for In Vivo Orthopedic Applications

Methacrylated tricarballylic anhydride (MTCA) photopolymerizes in <30 seconds under UV or blue light [1]. This rapid curing time is explicitly noted as suitable for in vivo applications, where prolonged light exposure is undesirable [1]. While direct comparative kinetic data for other anhydride monomers is not provided, the <30 s benchmark is a performance specification that prospective alternative monomers must meet or exceed for comparable utility.

Biomaterials Photopolymerization Orthopedic polymers

Mechanical Modulus of MTCA‑Based Copolymers: Bone‑Mimetic Stiffness Range

Copolymers of MTCA with methacrylic anhydride exhibit a tensile modulus ranging from 0.8 to 2.1 GPa [1]. This range lies between the modulus of trabecular bone (~0.1–0.5 GPa) and cortical bone (~10–20 GPa) [1]. Alternative biodegradable polymers (e.g., PLGA) typically possess lower moduli (<1 GPa) and thus may not provide sufficient load-bearing capacity for orthopedic fixation devices.

Biomechanics Polymer modulus Orthopedic implants

Melting Point: Physical Property Baseline for Formulation and Handling

Tricarballylic anhydride exhibits a melting point of 416.65 K (143.5 °C) [1]. This is significantly higher than common cyclic anhydrides such as succinic anhydride (119–120 °C) and maleic anhydride (52.8 °C), reflecting the additional intermolecular interactions conferred by the pendant carboxylic acid group.

Physical property Melting point Thermal stability

Stereoselective Derivatization: Access to Chiral Building Blocks Not Available from Symmetric Anhydrides

Tricarballylic anhydride can be converted into diastereomeric mixtures of imides and amides, as demonstrated by reaction with (R)-α-methylbenzylamine yielding distinct (R,R) and (R,S) diastereomers [1]. This stereochemical differentiation arises from the chiral center at the propane-1,2,3-tricarboxylate backbone and is not possible with achiral diacids like succinic or glutaric anhydride.

Chiral synthesis Diastereoselectivity Building block

Polyanhydride Degradation Mode: Surface Erosion for Sustained Mechanical Integrity

Copolymers of MTCA and methacrylic anhydride degrade via a surface erosion mechanism, which preserves bulk mechanical strength during the degradation process [1]. In contrast, many polyester-based biodegradable polymers (e.g., PLGA) undergo bulk degradation, leading to premature loss of mechanical integrity.

Biodegradable polymers Surface erosion Polyanhydrides

Tricarballylic Anhydride: Priority Application Scenarios Backed by Quantitative Evidence


Orthopedic Fixation Devices Requiring Bone‑Mimetic Modulus

MTCA‑based photopolymerizable copolymers achieve a tensile modulus of 0.8–2.1 GPa, bridging the gap between trabecular and cortical bone stiffness [1]. This tunable modulus, combined with sub‑30 second photopolymerization [1] and surface‑eroding degradation [1], makes MTCA an ideal monomer for 3D‑printable orthopedic screws, plates, and scaffolds that must bear load during bone healing.

High‑Wet‑Strength Paper and Board Products

Tricarballylic acid (from hydrolysis of the anhydride) delivers 55% wet strength retention in paper when applied at 1% and cured at 120–150 °C, matching the performance of tetrafunctional BTCA [1]. This data supports its use as a crosslinking agent for tissue paper, packaging board, and specialty grades where wet strength is a critical quality parameter.

Chiral Building Blocks for Pharmaceutical Intermediates

The inherent chirality of the tricarballylate backbone enables stereoselective derivatization, as demonstrated by the synthesis of diastereomeric imides and amides from (R)-α-methylbenzylamine [1]. This feature is exploited in the synthesis of fumonisin analogs and other bioactive molecules where stereochemistry dictates biological activity [2].

Multifunctional Crosslinking Agent for Polyester and Polyamide Networks

The trifunctional nature of tricarballylic anhydride (anhydride ring + pendant carboxylic acid) provides higher crosslinking density than difunctional anhydrides, as evidenced by its superior wet strength performance over succinic acid [1]. This property is valuable in thermoset polyesters, epoxy curing agents, and polyamide‑imide resin formulations where network density directly correlates with mechanical and thermal performance [3].

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